![molecular formula C8H11NO2 B039588 1-Morpholino-1-butyne-3-one CAS No. 114479-14-0](/img/structure/B39588.png)
1-Morpholino-1-butyne-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-1-butyne-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as MBO, it is a versatile building block that can be used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of MBO is not well understood. However, it is believed that MBO acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of biomolecules.
Biochemical and Physiological Effects:
MBO has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, which play a critical role in various biological processes. MBO has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, MBO has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MBO in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in scientific research. Additionally, MBO is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using MBO in laboratory experiments is its reactivity. MBO can react with a range of nucleophiles, making it challenging to control the reaction and obtain the desired product.
Zukünftige Richtungen
There are several potential future directions for the study of MBO. One area of research is the development of new chemical reactions and catalysis using MBO. Additionally, MBO could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is also needed to better understand the mechanism of action of MBO and its potential applications in various fields of science.
Conclusion:
In conclusion, 1-Morpholino-1-butyne-3-one is a versatile building block that has gained significant attention in scientific research. Its unique properties and potential applications make it a valuable tool in various fields of science. Further research is needed to fully understand the mechanism of action of MBO and its potential applications.
Synthesemethoden
1-Morpholino-1-butyne-3-one can be synthesized through a multi-step process that involves the reaction of morpholine and ethyl propiolate in the presence of a base. The resulting product is then treated with an oxidizing agent to form the final product, MBO. The synthesis of MBO is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
MBO has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. MBO has also been used in the development of new chemical reactions and catalysis. The unique properties of MBO make it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
114479-14-0 |
---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-morpholin-4-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-7H2,1H3 |
InChI-Schlüssel |
FVEXYNGPRZQHKP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CN1CCOCC1 |
Kanonische SMILES |
CC(=O)C#CN1CCOCC1 |
Synonyme |
3-Butyn-2-one, 4-(4-morpholinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.